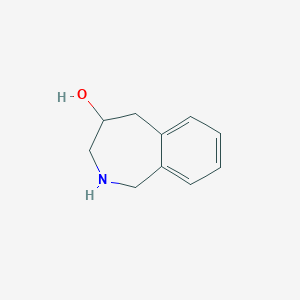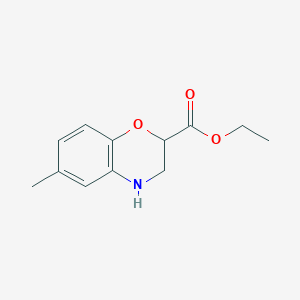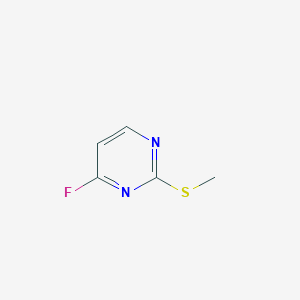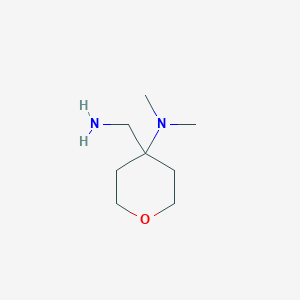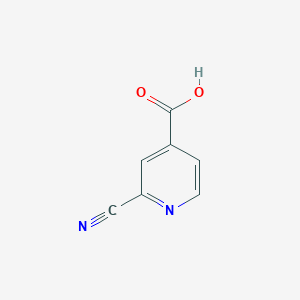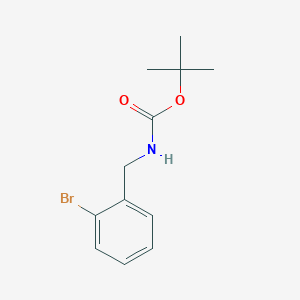
N-Boc-2-bromobenzylamine
Übersicht
Beschreibung
N-Boc-2-bromobenzylamine, also known as N-(tert-Butoxycarbonyl)-2-bromobenzylamine, is an organic compound with the molecular formula C12H16BrNO2 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular weight of N-Boc-2-bromobenzylamine is 286.16 . The linear formula is BrC6H4CH2NHCO2C(CH3)3 .Chemical Reactions Analysis
N-Boc-2-bromobenzylamine can undergo deprotection reactions. For instance, the N-Boc group can be removed using simple solid Brønsted acid catalysts . Traditional approaches for N-Boc deprotection largely rely on TFA-induced cleavage .Physical And Chemical Properties Analysis
N-Boc-2-bromobenzylamine has a density of 1.3±0.1 g/cm3, a boiling point of 370.3±25.0 °C at 760 mmHg, and a melting point of 50-54 °C (lit.) . It also has a flash point of 177.8±23.2 °C .Wissenschaftliche Forschungsanwendungen
Organic Building Blocks
“N-Boc-2-bromobenzylamine” is used as an organic building block in various chemical reactions . It participates in a variety of chemical reactions, owing to the presence of both the Boc-protected amine and the bromobenzyl moiety.
Synthesis of HIV Protease Inhibitors
“N-Boc-2-bromobenzylamine” is crucial in the synthesis of hydroxyethylamine-based HIV protease inhibitors. These inhibitors are essential in the treatment of HIV.
Research in Psychoactive Substances
Compounds related to “N-Boc-2-bromobenzylamine” have been extensively studied for their pharmacological profile and toxicity. They are part of a class of potent psychoactive substances.
Metabolism Studies
Electrochemical Sensing Applications
OLED Emitters
Derivatives of “tert-butyl 2-bromobenzylcarbamate” have been used as sky-blue OLED emitters exhibiting aggregation induced thermally activated fluorescence .
Bioconversion
“tert-butyl 2-bromobenzylcarbamate” has been produced during the culture of Paenibacillus odorifer, a bacterial strain associated with the crustose lichen, Rhizocarpon geographicum .
Synthesis of New Compounds
A series of new “tert-butyl 2-(substituted benzamido) phenylcarbamate” were synthesized by the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acid .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZFCPEUDSNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426987 | |
| Record name | N-Boc-2-bromobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-bromobenzylamine | |
CAS RN |
162356-90-3 | |
| Record name | 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162356-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-2-bromobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)


